molecular formula C12H16O6 B3124173 1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)ethan-1-one CAS No. 3162-28-5

1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)ethan-1-one

Cat. No.: B3124173
CAS No.: 3162-28-5
M. Wt: 256.25 g/mol
InChI Key: HLANCZONPAGXFJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C12H16O6. It is characterized by the presence of a hydroxy group and four methoxy groups attached to a phenyl ring, along with an ethanone group.

Biochemical Analysis

Biochemical Properties

2-Hydroxyl-tetramethoxy-acetophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The hydroxyl group in 2-Hydroxyl-tetramethoxy-acetophenone can form hydrogen bonds with amino acid residues in enzyme active sites, influencing enzyme activity and stability .

Cellular Effects

2-Hydroxyl-tetramethoxy-acetophenone affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis. Additionally, 2-Hydroxyl-tetramethoxy-acetophenone can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .

Molecular Mechanism

The molecular mechanism of 2-Hydroxyl-tetramethoxy-acetophenone involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, 2-Hydroxyl-tetramethoxy-acetophenone can inhibit the activity of certain oxidases by binding to their active sites, preventing substrate access. This compound can also influence gene expression by interacting with transcription factors and modifying their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxyl-tetramethoxy-acetophenone can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Hydroxyl-tetramethoxy-acetophenone is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to 2-Hydroxyl-tetramethoxy-acetophenone can result in alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-Hydroxyl-tetramethoxy-acetophenone vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress. At high doses, 2-Hydroxyl-tetramethoxy-acetophenone can cause toxic effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

2-Hydroxyl-tetramethoxy-acetophenone is involved in several metabolic pathways. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glucuronic acid or sulfate. These reactions are catalyzed by enzymes such as cytochrome P450 and sulfotransferases. The metabolic pathways of 2-Hydroxyl-tetramethoxy-acetophenone can influence its bioavailability and biological activity .

Transport and Distribution

Within cells and tissues, 2-Hydroxyl-tetramethoxy-acetophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of 2-Hydroxyl-tetramethoxy-acetophenone can affect its localization and activity within cells .

Subcellular Localization

The subcellular localization of 2-Hydroxyl-tetramethoxy-acetophenone is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Hydroxyl-tetramethoxy-acetophenone may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)ethan-1-one typically involves the reaction of 2-hydroxy-3,4,5,6-tetramethoxybenzaldehyde with an appropriate acetylating agent under controlled conditions. Common reagents used in this synthesis include acetic anhydride and a catalyst such as pyridine. The reaction is usually carried out at a temperature range of 0-5°C to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)ethan-1-one has several applications in scientific research:

Comparison with Similar Compounds

  • 1-(2-Hydroxy-3,4,5-trimethoxyphenyl)ethan-1-one
  • 1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)propan-1-one
  • 1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)butan-1-one

Uniqueness: 1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)ethan-1-one is unique due to the presence of four methoxy groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O6/c1-6(13)7-8(14)10(16-3)12(18-5)11(17-4)9(7)15-2/h14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLANCZONPAGXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1OC)OC)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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